2-Aminoethyl 2-amino-2-deoxy--D-Glucopyranoside hydrochloride
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Overview
Description
2-Aminoethyl 2-amino-2-deoxy–D-Glucopyranoside hydrochloride is a chemical compound with the molecular formula C8H19ClN2O5. It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by an amino group, and it is further modified with an aminoethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2-amino-2-deoxy–D-Glucopyranoside hydrochloride typically involves the reaction of glucopyranoside derivatives with aminoethyl groups under specific conditions. One common method involves the use of β-halides with 2-propanol in nitromethane containing mercuric cyanide to provide the β-glycosides in high yield . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 2-amino-2-deoxy–D-Glucopyranoside hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with additional hydrogen atoms.
Scientific Research Applications
2-Aminoethyl 2-amino-2-deoxy–D-Glucopyranoside hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 2-Aminoethyl 2-amino-2-deoxy–D-Glucopyranoside hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-deoxy-β-D-glucopyranoside: A similar compound with a different amino group substitution pattern.
Diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside: Another derivative with a different sugar moiety.
Uniqueness
2-Aminoethyl 2-amino-2-deoxy–D-Glucopyranoside hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H19ClN2O5 |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-6-(2-aminoethoxy)-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C8H18N2O5.ClH/c9-1-2-14-8-5(10)7(13)6(12)4(3-11)15-8;/h4-8,11-13H,1-3,9-10H2;1H/t4-,5-,6-,7-,8-;/m1./s1 |
InChI Key |
SWEVRLNNKKEDPY-TVLNMICESA-N |
Isomeric SMILES |
C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)N.Cl |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)N)N.Cl |
Origin of Product |
United States |
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